molecular formula C10H13Cl2O3P B13699182 Diethyl (2,4-Dichlorophenyl)phosphonate

Diethyl (2,4-Dichlorophenyl)phosphonate

Cat. No.: B13699182
M. Wt: 283.08 g/mol
InChI Key: UGTQEJQYDKYVLN-UHFFFAOYSA-N
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Description

Diethyl (2,4-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and contains a phosphonate group attached to a 2,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,4-Dichlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2,4-dichlorobenzyl chloride under reflux conditions to yield this compound .

Another method involves the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and 2,4-dichlorophenyl iodide. This reaction typically occurs under mild conditions and provides high yields .

Industrial Production Methods

Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal yields and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,4-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl (2,4-dichlorophenyl)phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3,4-Dichlorophenyl)phosphonate
  • Diethyl (2,4-Difluorophenyl)phosphonate
  • Diethyl (2,4-Dimethylphenyl)phosphonate

Uniqueness

Diethyl (2,4-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The dichlorophenyl group enhances its ability to interact with biological targets and increases its stability compared to other similar compounds .

Properties

Molecular Formula

C10H13Cl2O3P

Molecular Weight

283.08 g/mol

IUPAC Name

2,4-dichloro-1-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

UGTQEJQYDKYVLN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

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